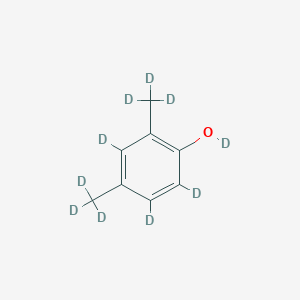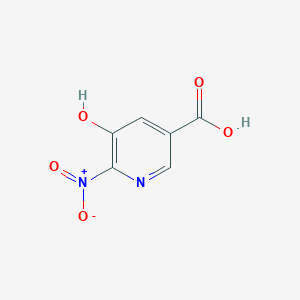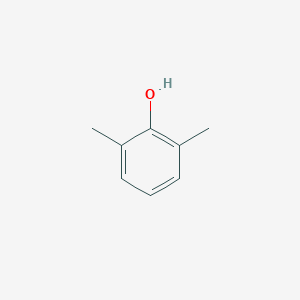
3,5-Di-tert-butyl-o-benzoquinone
Overview
Description
3,5-Di-tert-butyl-o-benzoquinone (DTBOBQ) is a chemical compound with a wide range of applications in the scientific research field. It is a highly reactive compound, and is used in a variety of organic synthesis reactions. DTBOBQ is also known as 2,6-di-tert-butyl-p-benzoquinone and is an important intermediate in the synthesis of a variety of organic compounds. It is a yellow solid that is insoluble in water and has a melting point of 118-120°C.
Scientific Research Applications
Interaction with Secondary Amines
The interaction of 3,5-di-tert-butyl-o-benzoquinone with secondary amines has been studied for the synthesis of new N,N-disubstituted o-aminophenols. These interactions lead to the formation of various compounds, including 2-(N,N-dimethylamino)-4,6-di-tert-butyl-phenol and a spirocompound, which is formed by oxidation in the reaction medium (Cherkasov et al., 2011).
Mimicking Pyridoxal
This compound has been studied as a pyridoxal-mimicking substance. Its reactivity is similar to o-quinones, particularly in reactions with amino groups and in oxidative deaminations of amino acids and peptides (Vinšová & Horak, 2003).
Antibacterial Activity
Lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, prepared via the reaction of this compound with amino acids and dipeptides, have shown potential antibacterial activity, particularly against Mycobacterium tuberculosis and some nontuberculous strains (Vinšová et al., 2004).
Electrochemical Reduction
The electrochemical reduction of this compound has been studied extensively. This research has provided insights into reaction pathways and mechanisms, particularly in the context of different concentrations of 2,2,2-trifluoroethanol and its impact on the reduction process (Macías-ruvalcaba et al., 2006).
Electrochemical Synthesis
Electrochemical synthesis of benzoxazole derivatives has been achieved through the electrochemical oxidation of 3,5-di-tert-butylcatechol. This method is environmentally friendly and offers high yields without toxic reagents or solvents (Salehzadeh et al., 2013).
Molecular Structure and Spectral Investigations
Conformational analysis and molecular structural parameters of this compound have been performed using various levels of theory. These studies have provided valuable information regarding vibrational frequencies, molecular electrostatic potentials, and thermodynamic properties of the compound (YILMAZ et al., 2017).
Use in High-Pressure and Shear-Deformation Studies
3,6-di-tert-butyl-o-benzoquinone, a related compound, has been used in studying organic chemical reactions stimulated by high pressure and shear deformation. Its application has helped reveal unusual redox transformations and solid-state synthesis methods for metal coordination compounds (Vol’eva et al., 2004).
Reactions with N-Heterocyclic Silylenes
The reactions of this compound with N-heterocyclic silylenes have been explored, leading to the synthesis of various cycloaddition products. These reactions provide insights into the chemistry of ketones and quinones (Azhakar et al., 2011).
Safety and Hazards
3,5-Di-tert-butyl-o-benzoquinone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, wash off with soap and plenty of water . If swallowed, seek immediate medical assistance .
Mechanism of Action
Target of Action
It’s known that quinones, in general, can interact with various biological molecules, including proteins and dna .
Mode of Action
3,5-Di-tert-butyl-o-benzoquinone is a strong oxidizing agent . It can participate in various oxidation reactions, such as hydrogen abstraction and oxidative dehydrogenation . The compound’s interaction with its targets often involves redox reactions, leading to changes in the target molecules’ structure and function .
Biochemical Pathways
Given its oxidative properties, it can be inferred that it may influence pathways involving redox reactions .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents like ethanol and toluene but insoluble in water . This suggests that its bioavailability may be influenced by factors such as the administration route and the presence of certain solvents.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its interaction with its targets. As an oxidizing agent, it can induce structural and functional changes in these targets through redox reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its oxidative properties might be affected by the presence of reducing agents . Additionally, its solubility characteristics suggest that it might be more stable and effective in non-aqueous environments .
Biochemical Analysis
Biochemical Properties
3,5-Di-tert-butyl-o-benzoquinone plays a significant role in biochemical reactions due to its oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor, affecting the breakdown of acetylcholine in neural synapses . Additionally, it has been used in the preparation of benzoxazole derivative ligands, which are important in coordination chemistry .
Cellular Effects
This compound influences various cellular processes. It has been observed to induce oxidative stress in cells, leading to the activation of cell signaling pathways related to stress responses. This compound can alter gene expression by modulating transcription factors that respond to oxidative stress. Furthermore, this compound affects cellular metabolism by disrupting mitochondrial function, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine . Additionally, this compound can induce the formation of reactive oxygen species (ROS), which further propagate oxidative damage and signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress in cells, resulting in chronic cellular damage and altered cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and modulate enzyme activity without causing significant toxicity. At high doses, this compound can cause severe oxidative damage, leading to cell death and tissue injury. Toxicological studies have identified threshold doses beyond which adverse effects become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can undergo reduction and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it disrupts mitochondrial function and induces oxidative stress. Additionally, this compound can be found in the cytoplasm and nucleus, where it interacts with various biomolecules and influences cellular processes .
properties
IUPAC Name |
3,5-ditert-butylcyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUZOVBGCDDMSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=O)C(=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187478 | |
| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19745 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3383-21-9 | |
| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3383-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003383219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3383-21-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-di-tert-butyl-o-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)


![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)

![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)
![3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B121288.png)






